

Physicochemical Properties & Technical Guide: 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-4-nitrobenzoic acid

CAS No.: 1261990-83-3

Cat. No.: B6399721

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Executive Summary & Compound Identity

2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3) is a substituted biphenyl carboxylic acid.[1] It serves as a critical "pivot" intermediate: the carboxylic acid function allows for amide/ester formation, while the nitro group provides a handle for reduction to an aniline (for subsequent acylation) or diazonium chemistry. Its biphenyl core, bearing a chlorine atom, is a classic pharmacophore found in lipophilic inhibitors of metabolic enzymes.

Property	Data / Descriptor
CAS Number	1261990-83-3
IUPAC Name	4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula	C ₁₃ H ₈ ClNO ₄
Molecular Weight	277.66 g/mol
SMILES	OC(=O)C1=C(C2=CC=C(Cl)C=C2)C=C(C=C1)=O
Appearance	Pale yellow to off-white crystalline solid

Physicochemical Profile

Understanding the physicochemical behavior of this molecule is essential for optimizing reaction conditions and purification protocols.

Solid-State & Thermal Properties

- **Melting Point:** Typically 175–185 °C (Predicted based on structural analogs like 2-(4-nitrophenyl)benzoic acid). The high melting point results from strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid and

-stacking interactions of the nitro-deficient rings.
- **Crystal Habit:** Tends to crystallize as needles or prisms from polar protic solvents (e.g., Ethanol/Water).
- **Thermal Stability:** Stable up to ~220 °C. The nitro group introduces a risk of exothermic decomposition at very high temperatures; differential scanning calorimetry (DSC) is recommended before scaling up.

Solution Thermodynamics

- **Acidity (pKa):** Estimated 3.2 – 3.4.
 - **Mechanism:**^[2]^[3]^[4] The nitro group at position 4 (para to the original phenyl ring connection, meta to COOH in the biphenyl numbering) is strongly electron-withdrawing, stabilizing the carboxylate anion more than in unsubstituted benzoic acid (pKa 4.2). However, the bulky 2-(4-chlorophenyl) group forces the biphenyl system to twist (dihedral angle ~45–60°), reducing conjugation between rings but also sterically hindering solvation of the carboxylate.
- **Lipophilicity (LogP):** Estimated 3.5 – 3.8.
 - **Implication:** The molecule is highly lipophilic. It will partition poorly into aqueous media unless pH > 5 (ionized form).
- **Solubility Profile:**

- Water:^[2]^[5]^[6] Insoluble (< 0.1 mg/mL) at pH < 3.
- Alkaline Water (pH > 8): Soluble (forms the carboxylate salt).
- Organic Solvents: Highly soluble in DMSO, DMF, THF, and Ethyl Acetate. Moderate solubility in Dichloromethane and Toluene.

Synthetic Methodology

The most robust route to **2-(4-Chlorophenyl)-4-nitrobenzoic acid** is a Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and avoids the harsh conditions of direct nitration on a biphenyl system.

Retrosynthetic Analysis

The target is disconnected at the biaryl bond.

- Fragment A (Electrophile): 2-Bromo-4-nitrobenzoic acid (or its methyl ester to prevent catalyst poisoning by the free acid).
- Fragment B (Nucleophile): 4-Chlorophenylboronic acid.

Optimized Synthesis Protocol

Step 1: Precursor Synthesis (Oxidation)

- Starting Material: 2-Bromo-4-nitrotoluene.^[3]
- Reagent: KMnO₄, Pyridine/Water, 70–80 °C.
- Note: Pyridine is used to solubilize the nitrotoluene and buffer the reaction.
- Yield: ~65–70%.

Step 2: Suzuki Coupling (The Core Reaction)

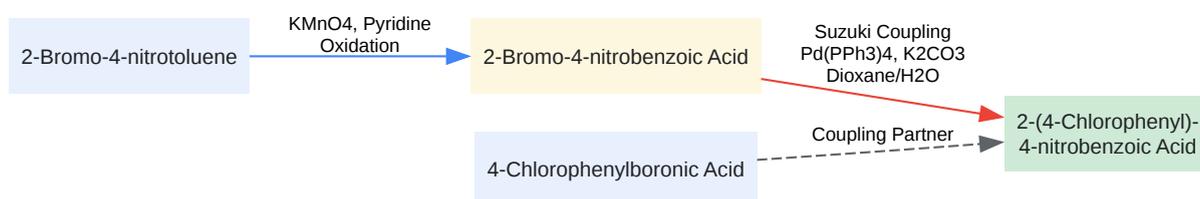
- Reagents: 2-Bromo-4-nitrobenzoic acid (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq).
- Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(OAc)₂/SPhos for sterically hindered substrates.

- Base: K_2CO_3 (2.5 eq) or Na_2CO_3 .
- Solvent: 1,4-Dioxane : Water (4:1 v/v).
- Conditions: Reflux (90–100 °C) for 12–16 hours under Nitrogen/Argon.

Step 3: Workup & Purification

- Acidification: The reaction mixture is alkaline. Filter off Pd black. Acidify filtrate with 2N HCl to pH 2.
- Precipitation: The product precipitates as a solid.[5]
- Recrystallization: Dissolve crude solid in hot Ethanol or Acetic Acid. Cool slowly to yield pure crystals.

Visualization of Synthesis Pathway



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Caption: Convergent synthesis via oxidation of nitrotoluene followed by Pd-catalyzed Suzuki cross-coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Technique	Expected Signals / Diagnostic Peaks
¹ H NMR (DMSO-d ₆)	δ 13.0+ (br s, 1H): Carboxylic acid proton. δ 8.5–8.6 (d, 1H): H-3 (between NO ₂ and biaryl bond, deshielded). δ 8.2–8.3 (dd, 1H): H-5 (ortho to NO ₂). δ 7.9–8.0 (d, 1H): H-6 (ortho to COOH). δ 7.4–7.6 (m, 4H): Chlorophenyl ring protons (AA'BB' system).
IR Spectroscopy	2500–3300 cm ⁻¹ : Broad O-H stretch (COOH). 1690–1710 cm ⁻¹ : C=O stretch (strong). 1530 & 1350 cm ⁻¹ : N-O asymmetric/symmetric stretch (NO ₂).
Mass Spectrometry	m/z 276 [M-H] ⁻ : Negative ion mode (ESI ⁻). Chlorine isotope pattern (³⁵ Cl/ ³⁷ Cl ratio ~3:1) must be visible.

Applications & Handling

Research Applications

- **Fragment-Based Drug Discovery (FBDD):** The molecule serves as a scaffold for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The nitro group is often reduced to an amine to form amide-linked inhibitors (analogous to Boscalid or Fluxapyroxad structures).
- **Metabolic Probes:** The 4-chlorophenyl group is metabolically robust (blocking para-hydroxylation), making this acid a useful probe for testing metabolic stability of biaryl pharmacophores.

Safety & MSDS Highlights

- **GHS Classification:** Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
- **Dust Hazard:** As a nitro-aromatic, fine dust may be combustible.^[7] Use spark-proof equipment.
- **Storage:** Store at room temperature (15–25 °C) in a dry, dark place. Desiccate to prevent hydrolytic degradation if stored as an activated ester.

References

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